Cas no 1155076-17-7 (1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol)

1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-Propanol, 1-[[1-(2,4-dimethylphenyl)ethyl]amino]-
- 1-((1-(2,4-Dimethylphenyl)ethyl)amino)propan-2-ol
- 1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol
-
- インチ: 1S/C13H21NO/c1-9-5-6-13(10(2)7-9)12(4)14-8-11(3)15/h5-7,11-12,14-15H,8H2,1-4H3
- InChIKey: BXJFJXWVPPMQQA-UHFFFAOYSA-N
- SMILES: C(NC(C1=CC=C(C)C=C1C)C)C(O)C
1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349430-50mg |
1-((1-(2,4-Dimethylphenyl)ethyl)amino)propan-2-ol |
1155076-17-7 | 95% | 50mg |
¥16848.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01013033-1g |
1-{[1-(2,4-dimethylphenyl)ethyl]amino}propan-2-ol |
1155076-17-7 | 95% | 1g |
¥3717.0 | 2023-03-01 | |
Enamine | EN300-166007-1.0g |
1-{[1-(2,4-dimethylphenyl)ethyl]amino}propan-2-ol |
1155076-17-7 | 1g |
$743.0 | 2023-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349430-100mg |
1-((1-(2,4-Dimethylphenyl)ethyl)amino)propan-2-ol |
1155076-17-7 | 95% | 100mg |
¥16450.00 | 2024-08-09 | |
Enamine | EN300-166007-0.1g |
1-{[1-(2,4-dimethylphenyl)ethyl]amino}propan-2-ol |
1155076-17-7 | 0.1g |
$653.0 | 2023-06-04 | ||
Ambeed | A1055410-1g |
1-{[1-(2,4-dimethylphenyl)ethyl]amino}propan-2-ol |
1155076-17-7 | 95% | 1g |
$541.0 | 2024-04-15 | |
Enamine | EN300-166007-2500mg |
1-{[1-(2,4-dimethylphenyl)ethyl]amino}propan-2-ol |
1155076-17-7 | 2500mg |
$810.0 | 2023-09-21 | ||
Enamine | EN300-166007-100mg |
1-{[1-(2,4-dimethylphenyl)ethyl]amino}propan-2-ol |
1155076-17-7 | 100mg |
$364.0 | 2023-09-21 | ||
Enamine | EN300-166007-0.5g |
1-{[1-(2,4-dimethylphenyl)ethyl]amino}propan-2-ol |
1155076-17-7 | 0.5g |
$713.0 | 2023-06-04 | ||
Enamine | EN300-166007-5.0g |
1-{[1-(2,4-dimethylphenyl)ethyl]amino}propan-2-ol |
1155076-17-7 | 5g |
$2152.0 | 2023-06-04 |
1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol 関連文献
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-olに関する追加情報
Recent Advances in the Study of 1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol (CAS: 1155076-17-7)
The compound 1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol (CAS: 1155076-17-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications. The information presented herein is derived from peer-reviewed academic journals, industry reports, and technical documents published within the last two years.
Recent studies have highlighted the compound's role as a promising intermediate in the synthesis of novel beta-adrenergic receptor agonists. Its unique chemical structure, characterized by the presence of a 2,4-dimethylphenyl group and a propan-2-ol moiety, contributes to its selective binding affinity for specific receptor subtypes. Researchers have employed advanced computational modeling techniques to elucidate the molecular interactions between this compound and its target receptors, providing valuable insights for drug design and optimization.
In vitro and in vivo pharmacological evaluations have demonstrated that 1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol exhibits potent bronchodilatory effects, making it a candidate for the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Notably, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed superior efficacy and reduced side effects compared to existing beta-2 agonists in preclinical models.
Further investigations into the compound's pharmacokinetic profile have revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and good blood-brain barrier penetration. These properties suggest potential applications beyond respiratory medicine, including neurological disorders where modulation of adrenergic signaling is therapeutic. However, researchers caution that further toxicological studies are needed to assess long-term safety and potential off-target effects.
The synthesis of 1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol has been optimized in recent years, with several research groups reporting improved yields and purity through novel catalytic approaches. A 2024 patent application describes a green chemistry route utilizing asymmetric hydrogenation, which reduces waste generation and improves stereochemical control. These advancements in synthetic methodology are expected to facilitate larger-scale production for clinical trials and potential commercialization.
Emerging research directions include exploration of the compound's anti-inflammatory properties and its potential as a scaffold for developing multifunctional drugs. Preliminary data suggest that structural modifications of the core molecule could yield derivatives with combined bronchodilatory and anti-inflammatory activities, addressing the complex pathophysiology of chronic respiratory diseases. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these findings into clinical applications.
In conclusion, 1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol represents a promising chemical entity with diverse therapeutic potential. While significant progress has been made in understanding its pharmacological properties and synthetic accessibility, further research is required to fully realize its clinical potential. The compound's development trajectory exemplifies the ongoing convergence of chemical biology and precision medicine in addressing unmet medical needs.
1155076-17-7 (1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol) Related Products
- 2229295-60-5(tert-butyl N-2-(2-fluoro-6-methoxyphenyl)-1-oxopropan-2-ylcarbamate)
- 1245532-35-7(2-Methoxy-3,4-dimethylbenzamide)
- 864528-17-6(1-(2-azidoethyl)-4-(trifluoromethyl)benzene)
- 2228543-44-8(3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione)
- 1805270-07-8(3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine)
- 2172543-82-5(5-bromo-6-methyl-1,3-dioxaindane-4-sulfonyl chloride)
- 1448046-43-2(1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(thiophen-2-yl)urea)
- 24294-83-5(Pyrazine, 2,5-bis(1-methylethyl)-)
- 63751-90-6(1,2-Cyclopropanedicarboxylic acid, 1-chloro-)
- 142963-69-7(Acyclovir L-Leucinate)
